molecular formula C8H7BrO2 B064651 2-Bromo-4'-hydroxyacetophenone CAS No. 168693-83-2

2-Bromo-4'-hydroxyacetophenone

Cat. No. B064651
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4’-hydroxyacetophenone is a cell-permeable, protein tyrosine phosphatase (PTP) inhibitor that covalently blocks the catalytic domain of the Src homology region 2 domain-containing phosphatase (SHP-1 (ΔSH2)) with a Ki value of 43 μM and PTP1B with a Ki value of 42 μM .


Synthesis Analysis

The synthesis of 2-Bromo-4’-hydroxyacetophenone involves the reaction of 2-hydroxy acetophenone with substituted aromatic aldehydes to produce chalcone by trituration (NaOH) and conventional methods (KOH/EtOH), which upon further cyclization with dimethyl sulfoxide/I2 results in the formation of flavone derivatives .


Chemical Reactions Analysis

2-Bromo-4’-hydroxyacetophenone undergoes condensation reactions with aldehydes in the presence of SnCl2 or SmI3 to afford α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

The molecular formula of 2-Bromo-4’-hydroxyacetophenone is C8H7BrO2, and its molecular weight is 215.04 g/mol . It appears as a white to light yellow to light orange powder to crystal .

Scientific Research Applications

  • Suzuki Cross-Coupling Reactions: 2-Bromo-4'-hydroxyacetophenone is used in Suzuki cross-coupling reactions to synthesize 4′-alkyl-2′-hydroxyacetophenones, important intermediates for the synthesis of lipoflavonoids with potential superior biological effects due to increased bioavailability (Pouget et al., 2013).

  • Derivatization for High-Performance Liquid Chromatography: It serves as a reagent for preparing carboxylic acid 4'-bromophenacyl ester derivatives, aiding in spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).

  • Synthesis of α-Bromo-4-hydroxyacetophenone: This compound can be synthesized from 4-hydroxyacetophenone, with potential applications in various chemical syntheses (Qing-rong & Rong-ping, 2006).

  • Formation of 4-Aminoacetophenone: 2-Bromo-4'-hydroxyacetophenone is involved in the synthesis of 4-aminoacetophenone, indicating its utility in creating complex organic compounds (Chun, 2013).

  • Catalysis and Oxygenation Reactions: It's used in reactions catalyzed by cobalt(II) Schiff base complex, leading to the production of various organic compounds (Nishinaga et al., 1984).

  • Pyrolysis Studies: The compound's pyrolysis kinetics in the gas phase have been determined, contributing to a better understanding of its thermal stability and decomposition processes (Monascal et al., 2017).

  • Iridium-Catalyzed Alkylation: Used in the alkylation of 2′-hydroxyacetophenone with alcohols, indicating its role in organic synthesis (Hunter et al., 2017).

  • Ligand Synthesis: Acts as a starting material in the synthesis of various ligands for complex formation with transition metals (Schubert et al., 2007).

Safety And Hazards

2-Bromo-4’-hydroxyacetophenone is harmful if swallowed and causes severe skin burns and eye damage. It may be corrosive to metals . It is recommended to avoid breathing its dust, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYOFQHKEWTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034576
Record name 2-Bromo-4-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Reddish-brown odorless liquid; [Reference #1]
Record name 2-Bromo-4-hydroxyacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000011 [mmHg]
Record name 2-Bromo-4-hydroxyacetophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2-Bromo-4'-hydroxyacetophenone

CAS RN

2491-38-5
Record name 2-Bromo-1-(4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2491-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxyphenyl)-2-bromoethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-4-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4034576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.869
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-BROMO-4'-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H0QU4I6BA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxyacetophenone (2.5 g, 18.3 mmol) (Aldrich) in dioxane (10 mL) was added dropwise a solution of bromine (3.22 g, 20.1 mmol) in dioxane (20 mL). After stirring for 10 minutes, the mixture was concentrated in vacuo and the residue was recrystalized from methanol to provide 2-bromo-1-(4-hydroxyphenyl)ethanone (1.73 g, 44% yield).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Bromine (17.6 g, 110 mmol) was added dropwise to a 0° C. solution of 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) over 20 minutes. The mixture was stirred for 1 hour. and poured carefully into saturated sodium bicarbonate solution (500 mL). The organics were washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and concentrated in vacuo. The crude product was then recrystallized from ether to afford the title compound (14.1 g).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Acetylphenol (20 g) in ether (200 mL) was treated with bromine (6.8 mL) and stirred at ambient temperature for 18 hours. The solution was poured into saturated sodium bicarbonate, stirred for 30 minutes and the organic layer separated. The organic portion was washed with saturated sodium bicarbonate, dried over magnesium sulfate, filtered and evaporated to afford the title compound (30 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

4-Hydroxyacetophenone (25 g) was treated with bromine (9.5 mL) dropwise over 15 minutes in THF (60 mL) at room temperature and stirred until the color was consumed. The whole was carefully poured into saturated sodium bicarbonate solution until basic. The aqueous layer was extracted with ether (3×100 mL) and the ether layer was washed with saturated sodium bicarbonate solution (100 mL) followed by 5% aqueous sodium bisulfite (100 mL), H2O (100 mL) and finally saturated brine solution (100 mL). The organic layer was dried over MgSO4, filtered and concentrated to provide an oil (30 g) of crude material used in the preparation of thiazoles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 2
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 3
Reactant of Route 3
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 4
Reactant of Route 4
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
2-Bromo-4'-hydroxyacetophenone
Reactant of Route 6
2-Bromo-4'-hydroxyacetophenone

Citations

For This Compound
109
Citations
CD Jensen, KE Andersen - American Journal of Contact Dermatitis, 2003 - liebertpub.com
… We report the first case of allergic contact dermatitis from 2-bromo-4'-hydroxyacetophenone (BHAP), which is the active ingredient in Busan 1130 used as a slimicide in a coating binder …
Number of citations: 6 www.liebertpub.com
L Crombie, R Hardy, DW Knight - Journal of the Chemical Society …, 1985 - pubs.rsc.org
… Our first experiments were carried out using 2'-bromo-4hydroxyacetophenone (12). In agreement with Bohlmann's finding^,^ treatment of (12) with six equivalents of methylmagnesium …
Number of citations: 10 pubs.rsc.org
H Aldeborgh, K George, M Howe, H Lowman… - Journal of Chemical …, 2014 - Springer
… related compound, 2-bromo-4′-hydroxyacetophenone, also … molecules of 2-bromo-4′-hydroxyacetophenone do not … molecules of 2-bromo-4′-hydroxyacetophenone are 178.7 and …
Number of citations: 6 link.springer.com
Y Matsunaga, K Imafuku - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
… was recrystallized from benzene to give 2-bromo-4'-hydroxyacetophenone (9). The upper … Reaction of 2-Bromo-4'-hydroxyacetophenone (9) with PTMABr. A solution of 9 (108 mg, 0.5 …
Number of citations: 8 www.journal.csj.jp
MD UVic - … of Lanthanide-Based Nanocrystals for Novel …, 2014 - dspace.library.uvic.ca
… surface coating the NPs with thiol-functionalized phospholipids, where the thiol group is protected with a chemical group photo-removable at 340 nm 2-bromo-4’-hydroxyacetophenone. …
Number of citations: 2 dspace.library.uvic.ca
AL Frencken, M Dobinson, Z Sharifi… - ACS Applied Nano …, 2023 - ACS Publications
… using 2-bromo-4′-hydroxyacetophenone. In the protection step, 0.25 mL of 0.1 mg/mL NP dispersion was added to 2.25 mL of 2 mM 2-bromo-4′-hydroxyacetophenone solution in 1 …
Number of citations: 0 pubs.acs.org
S Arora, C Mao - Nucleosides, Nucleotides & Nucleic Acids, 2023 - Taylor & Francis
… Figure 1 illustrates the covalent modification of the phosphorothioate backbone by 2-bromo-4′-hydroxyacetophenone and its photocleavage to generate functional siRNA. Our goal is …
Number of citations: 3 www.tandfonline.com
X Wang, M Feng, L Xiao, A Tong, Y Xiang - ACS chemical biology, 2016 - ACS Publications
… The postsynthetic modification was initiated by mixing excess 2-bromo-4′-hydroxyacetophenone (8 mM) with the phosphorothioate DNA (0.5 mM) in a sodium phosphate buffer/DMF …
Number of citations: 65 pubs.acs.org
RS Givens, JFW Weber, PG Conrad… - Journal of the …, 2000 - ACS Publications
… syntheses of these and other p-hydroxyphenacyl-protected carboxylates are generally accomplished through an S N 2 displacement of bromide from 2-bromo-4‘-hydroxyacetophenone …
Number of citations: 135 pubs.acs.org
KM Roberts, GC Connor, CH Cave, GT Rowe… - Archives of biochemistry …, 2020 - Elsevier
… from 2-bromo-4′-hydroxyacetophenone modifying the … (4.7 mmol) 2-bromo-4′-hydroxyacetophenone was added while … consumption of 2-bromo-4′-hydroxyacetophenone indicated …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.